2-Hydroxy-2,2-diphenylacetohydrazide
Overview
Description
2-Hydroxy-2,2-diphenylacetohydrazide is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.28 g/mol . It is primarily used in research settings and has various applications in chemistry, biology, and medicine. The compound is known for its unique structure, which includes a hydrazide group attached to a diphenylacetohydrazide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-2,2-diphenylacetohydrazide can be synthesized by refluxing methyl 2-hydroxy-2,2-diphenylacetate with hydrazine hydrate in methanol . The reaction typically involves the following steps:
- Dissolve methyl 2-hydroxy-2,2-diphenylacetate (10 mmol, 2.42 g) in 50 ml of methanol.
- Add hydrazine hydrate (2.5 ml, 80%) to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold methanol and dry it under vacuum to obtain the final product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides and related compounds.
Scientific Research Applications
2-Hydroxy-2,2-diphenylacetohydrazide has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2,2-diphenylacetohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
2,2-Diphenylacetohydrazide: Similar structure but lacks the hydroxyl group.
2-Hydroxy-2,2-diphenylacetic acid: Similar backbone but contains a carboxylic acid group instead of a hydrazide group.
Uniqueness: 2-Hydroxy-2,2-diphenylacetohydrazide is unique due to the presence of both hydroxyl and hydrazide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications .
Properties
IUPAC Name |
2-hydroxy-2,2-diphenylacetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-16-13(17)14(18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGPINWWFMBKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156577 | |
Record name | Diphenylhydroxyacethydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13050-38-9 | |
Record name | α-Hydroxy-α-phenylbenzeneacetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13050-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenylhydroxyacethydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013050389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13050-38-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylhydroxyacethydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZILIC ACID HYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the common synthetic route for 2-Hydroxy-2,2-diphenylacetohydrazide and its derivatives?
A1: this compound is commonly synthesized starting from 2-hydroxy-2,2-diphenylacetic acid. This acid undergoes esterification followed by hydrazinolysis to yield the desired hydrazide. [] This compound serves as a versatile building block for various derivatives. For example, reacting it with different aroyl isothiocyanates under ultrasonic radiation or conventional heating produces a series of novel N-(2-hydroxy-2,2-diphenylacetyl)-N'-aroylthioureas. [] Alternatively, reacting it with substituted aromatic aldehydes leads to the formation of 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-substitutedphenyl)methylene]-acetohydrazides. []
Q2: How is the structure of this compound derivatives characterized?
A2: Researchers employ various spectroscopic techniques to confirm the structure of newly synthesized this compound derivatives. These include:
- Elemental analysis: Verifying the elemental composition of the synthesized compound. [, ]
- Infrared spectroscopy (IR): Identifying functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy:
- 1H NMR and 13C NMR: Providing information about the number and type of hydrogen and carbon atoms, respectively, and their connectivity within the molecule. [, ]
- Advanced 2D NMR techniques like COSY and NOESY: Further elucidating the structure by revealing through-bond and through-space interactions between nuclei, respectively. For instance, NOESY was used to determine the "E" configuration of the C=N double bond in a series of 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-substitutedphenyl)methylene]-acetohydrazides. []
- Mass spectrometry (MS): Determining the molecular weight and fragmentation pattern of the compound, which can be used to confirm its identity. []
Q3: What are the potential biological activities of this compound derivatives?
A3: Research suggests potential anticancer activities for certain derivatives of this compound. Specifically, a series of 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-substitutedphenyl)methylene]-acetohydrazides exhibited cytotoxic activity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. [] These findings warrant further investigation to understand the underlying mechanisms of action and therapeutic potential of these compounds.
Q4: What is the significance of studying the crystal structure of this compound derivatives?
A4: Examining the crystal structure of this compound derivatives provides valuable insights into their three-dimensional arrangement and intermolecular interactions. For example, in the crystal structure of (E)-N'-[(Furan-2-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide monohydrate, researchers identified strong hydrogen bonds and phenyl-phenyl interactions contributing to the stability of the crystal lattice. [] Understanding these structural features can be crucial for designing and developing new derivatives with improved properties, such as enhanced solubility or biological activity.
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